1-Benzyl-piperidin-4-one oxiMe hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-piperidin-4-one oxiMe hydrochlorid is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and an oxime functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidin-4-one oxiMe hydrochlorid can be synthesized through the reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 1-benzyl-4-piperidone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-piperidin-4-one oxiMe hydrochlorid undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-piperidin-4-one oxiMe hydrochlorid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-piperidin-4-one oxiMe hydrochlorid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-piperidin-4-one oxiMe hydrochlorid.
N-Benzylpiperidin-4-one oximes: A series of compounds with varying substituents on the piperidine ring
Uniqueness: this compound is unique due to its specific combination of benzyl and oxime groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTVKZDKBPFSGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.